molecular formula C23H20N4OS B3514457 N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide

Cat. No.: B3514457
M. Wt: 400.5 g/mol
InChI Key: XDSGVUDDAOGWGN-UHFFFAOYSA-N
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Description

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, a phenyl group, and a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then reacted with 4-isothiocyanatobenzoyl chloride to introduce the phenylcarbamothioyl group. Finally, the dimethylbenzamide moiety is introduced through an amide coupling reaction using 2,4-dimethylbenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1H-Benzimidazol-2-yl)phenyl]carbamothioyl}-1-naphthamide
  • N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide

Uniqueness

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide is unique due to the presence of the dimethylbenzamide group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-14-7-12-18(15(2)13-14)22(28)27-23(29)24-17-10-8-16(9-11-17)21-25-19-5-3-4-6-20(19)26-21/h3-13H,1-2H3,(H,25,26)(H2,24,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSGVUDDAOGWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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